2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide
Description
2-[(4-Fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide is a sulfonamide-derived heterocyclic compound featuring a benzothiazole core substituted with a 4-fluorophenylsulfonylamino group at position 2 and a methyl-sulfonamide moiety at position 4. Its molecular architecture combines aromatic, sulfonamide, and benzothiazole functionalities, which are frequently associated with bioactivity, particularly in enzyme inhibition and antimicrobial applications.
Synthetic routes for analogous compounds (e.g., triazole-sulfonamide hybrids) involve nucleophilic substitution, Friedel-Crafts reactions, and cyclization steps. For instance, hydrazinecarbothioamides and triazole derivatives are synthesized via reactions of sulfonyl-substituted benzoic acid hydrazides with isothiocyanates, followed by cyclization in basic media .
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4S3/c1-16-24(19,20)11-6-7-12-13(8-11)23-14(17-12)18-25(21,22)10-4-2-9(15)3-5-10/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWWFKGMXBVXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiazole derivative with sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide exhibit significant anticancer effects. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in several studies. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through the modulation of signaling pathways associated with cell survival and death .
Inhibition of Enzymatic Activity
This compound acts as an inhibitor of certain enzymes that play a crucial role in disease progression. Its sulfonamide group is particularly effective in targeting carbonic anhydrases, which are implicated in tumorigenesis and metastasis. By inhibiting these enzymes, the compound may contribute to reduced tumor growth and improved patient outcomes .
Pharmacological Applications
Antimicrobial Properties
The antibacterial and antifungal properties of sulfonamide derivatives have been well-documented. This compound has demonstrated activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves the inhibition of folate synthesis pathways in bacteria, similar to other known sulfonamides .
Anti-inflammatory Effects
Compounds within this class have also been studied for their anti-inflammatory properties. They may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines or by interfering with signaling pathways involved in inflammation . This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Biochemical Research Applications
Biomarker Discovery
The unique structure of this compound makes it suitable for use in biomarker discovery studies. Its interactions with specific proteins can provide insights into disease mechanisms and potential therapeutic targets. Researchers are exploring its use in proteomics to identify novel biomarkers for various diseases .
Drug Design and Development
The compound serves as a valuable lead structure for the design of new drugs. Its modifications can lead to derivatives with enhanced potency or selectivity against specific targets. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile for therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity and Enzyme Inhibition: MP-A08 () is a dual SphK1/2 inhibitor (Ki = 27 μM and 7 μM), highlighting the role of sulfonamide groups in ATP-competitive enzyme binding. Triazole-sulfonamide hybrids () exhibit tautomerism (thione vs. thiol), influencing binding interactions. The absence of a thiol group in the target compound may reduce redox sensitivity compared to these analogs .
Spectroscopic and Structural Differences: IR spectra of sulfonamide derivatives (e.g., νC=S at 1243–1258 cm⁻¹ and νNH at 3150–3319 cm⁻¹ in ) differentiate thione-containing analogs from the target compound, which lacks a C=S bond.
Solubility and Pharmacokinetics :
- The carboxamide group in ’s analog improves water solubility relative to sulfonamide-only derivatives. The target compound’s methyl-sulfonamide group may balance lipophilicity and solubility, akin to MP-A08’s methylphenyl substituents .
Biological Activity
The compound 2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article focuses on the biological activity of this specific compound, analyzing its potential therapeutic effects based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a sulfonamide functional group, which is often associated with antibacterial properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated that the compound effectively reduces cell viability at micromolar concentrations .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Molecular docking studies suggest that this compound interacts favorably with target proteins involved in cancer progression and inflammation.
- Cell Cycle Arrest : The compound appears to induce G1 phase arrest in treated cancer cells, which is crucial for preventing tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
